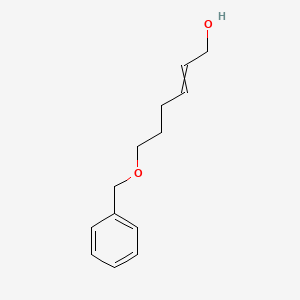
6-(Benzyloxy)hex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)hex-2-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by a benzyl group attached to a hexenol chain, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hex-2-en-1-ol typically involves the reaction of benzyl alcohol with hex-2-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with hex-2-en-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)hex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 6-(Benzyloxy)hexanol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)hex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)hex-2-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s hydroxyl group is converted to a carbonyl group through the transfer of electrons. In biological systems, the compound may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with a different position of the double bond and hydroxyl group.
6-(Benzyloxy)hexane-1-ol: Saturated analog without the double bond.
6-(Benzyloxy)hex-2-yn-1-ol: Analog with a triple bond instead of a double bond.
Uniqueness
6-(Benzyloxy)hex-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a benzyl group and an unsaturated hexenol chain allows for diverse chemical transformations and interactions in various research and industrial contexts.
Propriétés
Numéro CAS |
83458-91-7 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
6-phenylmethoxyhex-2-en-1-ol |
InChI |
InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h1,3-6,8-9,14H,2,7,10-12H2 |
Clé InChI |
DEORESRIUGNIIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


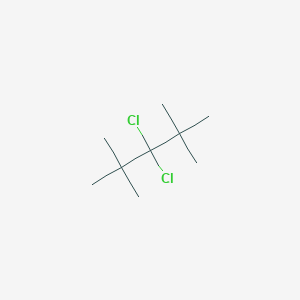
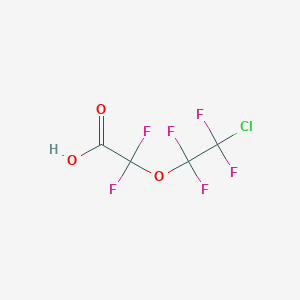
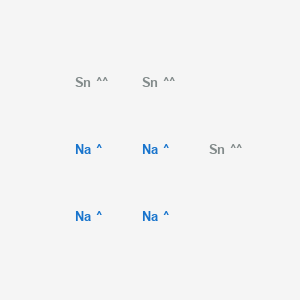

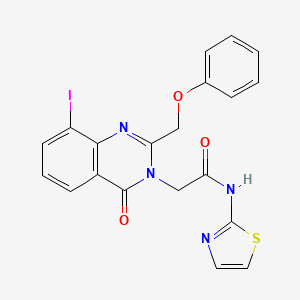
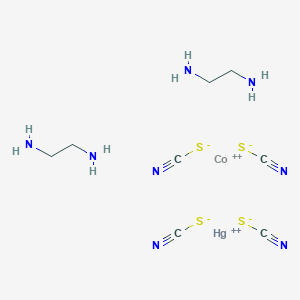
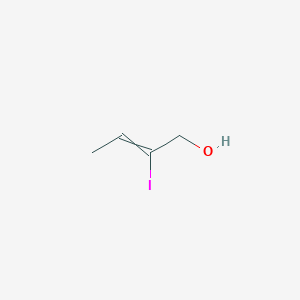
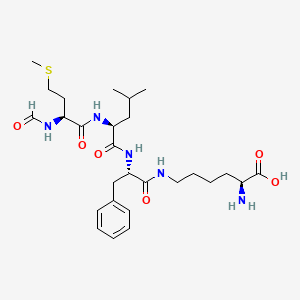
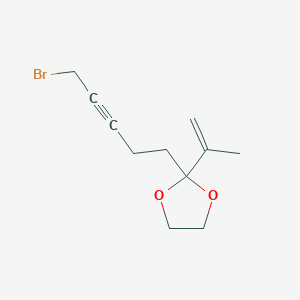
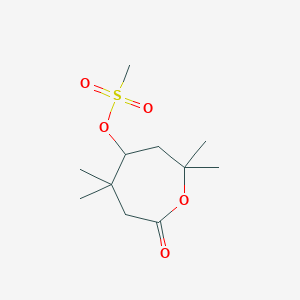
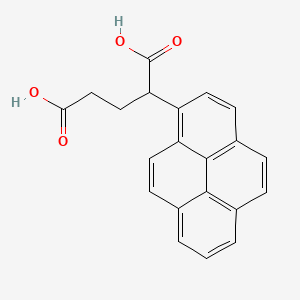
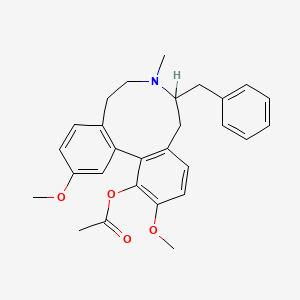
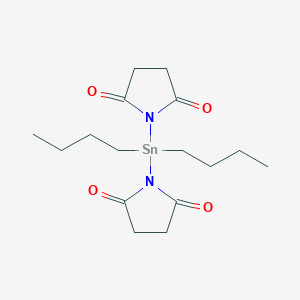
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
